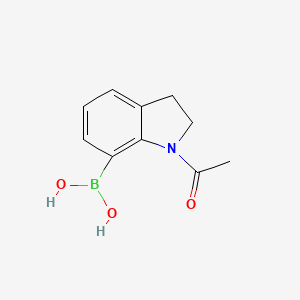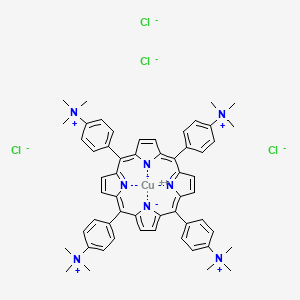
3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalene-2-carbaldehyde is a chemical compound with a complex structure that includes both hydroxyl and aldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalene-2-carbaldehyde can be achieved through several methods. One common approach involves the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to a suitable aldehyde precursor. This reaction typically requires the presence of a base and is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that include the preparation of intermediate compounds. These processes are optimized for yield and purity, often involving advanced techniques such as chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the aldehyde group yields a primary alcohol .
Scientific Research Applications
3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of colorimetric sensors for detecting metal ions, such as mercury (Hg²⁺)
Mechanism of Action
The mechanism of action of 3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalene-2-carbaldehyde involves its ability to form complexes with metal ions. This is facilitated by the hydroxyl and aldehyde groups, which can coordinate with metal ions to form stable complexes. These interactions are crucial for its application in colorimetric sensors .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1,4-naphthoquinone: Similar in structure but lacks the aldehyde group.
1,4-Naphthoquinone: Lacks both the hydroxyl and aldehyde groups, making it less reactive in certain applications.
Uniqueness
3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalene-2-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups, which enhance its reactivity and versatility in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and in the development of analytical sensors .
Properties
Molecular Formula |
C11H6O4 |
|---|---|
Molecular Weight |
202.16 g/mol |
IUPAC Name |
(3Z)-3-(hydroxymethylidene)naphthalene-1,2,4-trione |
InChI |
InChI=1S/C11H6O4/c12-5-8-9(13)6-3-1-2-4-7(6)10(14)11(8)15/h1-5,12H/b8-5- |
InChI Key |
NWBHYIVUZMDICX-YVMONPNESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/O)/C(=O)C2=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO)C(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,7-Dichloro-6-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B12955481.png)

![3,3-dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B12955508.png)
![9-Bromo-5H-benzo[b]carbazole](/img/structure/B12955516.png)





![3-Bromo-4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12955537.png)
![4-Thiazolidinone, 5-[(4-bromo-2-thienyl)methylene]-3-ethyl-2-thioxo-](/img/structure/B12955539.png)


